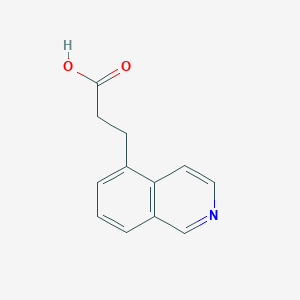

3-(异喹啉-5-基)丙酸

描述

The compound "3-(Isoquinolin-5-yl)propanoic acid" is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinoline derivatives have been extensively studied due to their biological activities and potential therapeutic applications. They serve as structural foundations in many natural products, including certain alkaloids, and play a significant role as fragments in natural and synthetic drugs .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex and diverse. One study describes the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are potent and selective inhibitors of the enzyme AKR1C3, relevant in breast and prostate cancer treatment. The synthesis involves a high-throughput screen and crystal structure studies to optimize the interaction with the target enzyme . Another paper reports the synthesis of substituted isoxazolines, which are synthesized from substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones using hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation, highlighting a benign and environmentally friendly protocol .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The crystal structure studies mentioned in one of the papers show how the carboxylate group of the synthesized compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This precise interaction is essential for the inhibitory activity of the compound.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. A study describes a unique cycloaddition sequence of isoquinolinium ylide with aromatic aldehydes and indan-1,3-dione to afford polycyclic compounds with high regio- and diastereo-selectivity . Another paper discusses the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives by 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles, which proceed with complete regioselectivity and controlled facial selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are important for their function as pharmaceuticals. One paper emphasizes the necessity of including analytical methods such as 13C NMR-spectroscopy for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids. The study identifies specific related substances and by-products of the synthesis using liquid chromatography-mass spectrometry (LC-MS/MS) and proposes recommendations for the use of UV- and IR-spectroscopy .

科学研究应用

合成和化学性质

三组分反应合成:3-(吡唑并[5,1-a]异喹啉-1-基)丙酸通过银(I)催化的三组分反应合成。此过程包括 6-内环化、[3 + 2]环加成和重排,产生良好的产率 (Pan, Wang, Xia, & Wu, 2015)。

活性药物成分的质量控制:3-喹啉-4-酮丙酸与 3-(异喹啉-5-基)丙酸类似,因其与氟喹诺酮抗生素的分子相似性而受到探索。13C NMR 光谱和 LC-MS/MS 等分析方法用于这些化合物的质量控制 (Zubkov 等,2016)。

酰胺合成:已合成一系列 2-(3,3-二甲基-3,4-二氢异喹啉-1-基)丙酸酰胺,表现出显着的止血特性,其中一些化合物将凝血时间缩短了 14-16% (Limanskii 等,2009)。

生物学应用

质谱分析:与 3-(异喹啉-5-基)丙酸相关的异喹啉-3-甲酰胺的研究已经为其异常的碎片行为制定了一般机制,这对于贫血症候群候选药物的分析非常重要 (Beuck 等,2009)。

抗真菌活性:由涉及与 3-(异喹啉-5-基)丙酸相关的 2,3-二氧代吡咯并[2,1-a]异喹啉的反应合成的化合物已显示出对白色念珠菌的抗真菌活性。活性最强的化合物是含有百里酚自由基的酰胺,在 125 μg/ml 时有效 (Surikova 等,2010)。

水污染化学传感器:一种基于苯并异喹啉的分子,与 3-(异喹啉-5-基)丙酸密切相关,已被用于开发一种纳米探针,用于检测非水介质中的微量水。此应用对于监测有机溶剂和油基润滑剂中的水污染至关重要 (Casado 等,2021)。

安全和危害

While specific safety and hazard information for 3-(Isoquinolin-5-yl)propanoic acid was not found, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

属性

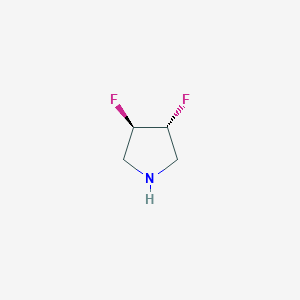

IUPAC Name |

3-isoquinolin-5-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-3,6-8H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSUKDLKXFFECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660993 | |

| Record name | 3-(Isoquinolin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isoquinolin-5-yl)propanoic acid | |

CAS RN |

87087-28-3 | |

| Record name | 5-Isoquinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87087-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Isoquinolin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)